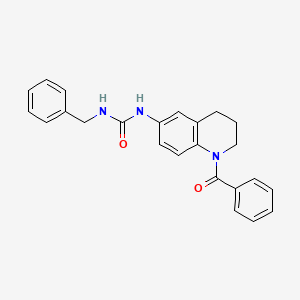![molecular formula C23H22N6OS B2690369 N-{3-[2-(1H-benzimidazol-2-yl)ethyl]phenyl}-N'-(2-chlorophenyl)urea CAS No. 1031965-86-2](/img/structure/B2690369.png)
N-{3-[2-(1H-benzimidazol-2-yl)ethyl]phenyl}-N'-(2-chlorophenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-{3-[2-(1H-benzimidazol-2-yl)ethyl]phenyl}-N’-(2-chlorophenyl)urea” is a benzimidazole derivative. Benzimidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Synthesis Analysis
The synthesis of benzimidazole derivatives typically involves the condensation of the benzene rings possessing nitrogen-containing functional groups at ortho position with various reagents . Specifically, by reacting ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent in a mixture of solvent under mild condition, twenty-three compounds of benzimidazoles were obtained .Molecular Structure Analysis
Benzimidazole contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzimidazole derivatives are typically condensation reactions . The structure of all obtained compounds was identified by FTIR, NMR, and HRMS .Physical And Chemical Properties Analysis
Benzimidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is an amphoteric in nature, i.e., it shows both acidic and basic properties .科学的研究の応用
Angiogenesis Inhibition
Research has identified benzimidazole-ureas as potent inhibitors of VEGFR-2 and TIE-2 kinase receptors, which are crucial in angiogenesis. Structure-activity relationship studies emphasized the significance of the N1 nitrogen in the benzimidazole and urea moieties. This discovery opens avenues for developing new therapies targeting diseases where angiogenesis plays a key role, such as cancer and macular degeneration (Hasegawa et al., 2007).
Anticancer Activity
A novel series of urea and thiourea derivatives containing the benzimidazole group have been synthesized and shown potent anticancer properties. These compounds exhibited significant cytotoxicity against breast cancer cell lines, with some inducing apoptosis through caspase-3/7 activation, highlighting their potential as anticancer agents (Siddig et al., 2021).
Synthesis Techniques
The synthesis of urea derivatives from nitroarenes and amines under carbon monoxide has been catalyzed by platinum complexes. This method provides a novel approach to producing benzimidazole derivatives, which are valuable in medicinal chemistry for their biological activities (Tsuji et al., 1985).
Somatic Embryogenesis in Plants
Diphenylurea derivatives, including variants related to the structure of N-{3-[2-(1H-benzimidazol-2-yl)ethyl]phenyl}-N'-(2-chlorophenyl)urea, have been investigated for their ability to induce somatic embryogenesis in Citrus species. These compounds showed a higher embryogenic performance compared to traditional cytokinins, suggesting their use in plant tissue culture and genetic engineering (Carra et al., 2006).
Enzyme Inhibition
Compounds related to N-{3-[2-(1H-benzimidazol-2-yl)ethyl]phenyl}-N'-(2-chlorophenyl)urea have been evaluated for their inhibitory effects on carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase enzymes. These enzymes are key targets for treating various conditions, including glaucoma, Alzheimer's disease, and myasthenia gravis, highlighting the potential therapeutic applications of these compounds (Sujayev et al., 2016).
作用機序
While the specific mechanism of action for “N-{3-[2-(1H-benzimidazol-2-yl)ethyl]phenyl}-N’-(2-chlorophenyl)urea” is not mentioned in the search results, benzimidazole derivatives have been studied for their potential as allosteric activators of human glucokinase . They have shown significant hypoglycemic effects for therapy of type-2 diabetes (T2D) in animal as well as human models .
将来の方向性
Benzimidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities, etc., as reported in the literature . Therefore, it is expected that benzimidazole derivatives, including “N-{3-[2-(1H-benzimidazol-2-yl)ethyl]phenyl}-N’-(2-chlorophenyl)urea”, will continue to be a focus of research in the development of new drugs.
特性
IUPAC Name |
N-(3-cyanophenyl)-2-[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6OS/c24-16-18-5-4-6-19(15-18)27-21(30)17-31-23-22(25-9-10-26-23)29-13-11-28(12-14-29)20-7-2-1-3-8-20/h1-10,15H,11-14,17H2,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWHYMAPAANEAKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC=CN=C3SCC(=O)NC4=CC=CC(=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyanophenyl)-2-((3-(4-phenylpiperazin-1-yl)pyrazin-2-yl)thio)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

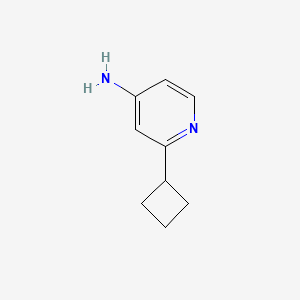
![Methyl 3-(6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoate hydrochloride](/img/structure/B2690291.png)

![(3aS,6aR)-2,3,3a,6a-tetrahydrofuro[2,3-c]furan-4,6-dione](/img/no-structure.png)
![1-(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone](/img/structure/B2690296.png)
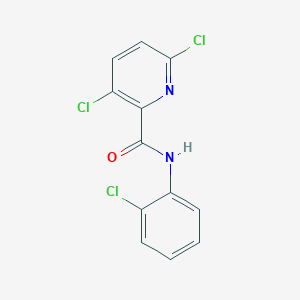
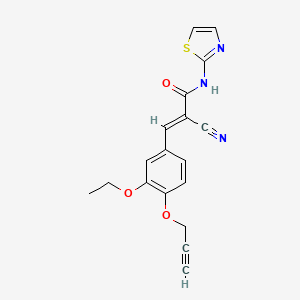


![N-(4-(methylthio)benzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2690304.png)
![Benzyl [1-hydroxy-4-(methylsulfanyl)butan-2-yl]carbamate](/img/structure/B2690305.png)
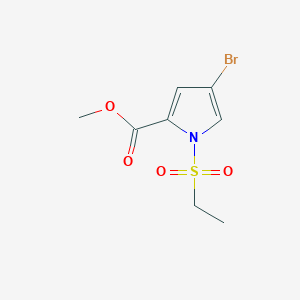
![5-(4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl)-5-oxopentanoic acid](/img/structure/B2690307.png)
